Cas no 88200-01-5 ((-)-11-hydroxy-5-methyl-2,3:7,8-bis(methylenedioxy)-4b,5,6,10b,11,12-hexahydrobenzo[c]phenanthridine)
![(-)-11-hydroxy-5-methyl-2,3:7,8-bis(methylenedioxy)-4b,5,6,10b,11,12-hexahydrobenzo[c]phenanthridine structure](https://es.kuujia.com/scimg/cas/88200-01-5x500.png)
88200-01-5 structure
Nombre del producto:(-)-11-hydroxy-5-methyl-2,3:7,8-bis(methylenedioxy)-4b,5,6,10b,11,12-hexahydrobenzo[c]phenanthridine
(-)-11-hydroxy-5-methyl-2,3:7,8-bis(methylenedioxy)-4b,5,6,10b,11,12-hexahydrobenzo[c]phenanthridine Propiedades químicas y físicas
Nombre e identificación
-
- (-)-11-hydroxy-5-methyl-2,3:7,8-bis(methylenedioxy)-4b,5,6,10b,11,12-hexahydrobenzo[c]phenanthridine
- (-)-chelidonine
- (5bS)-13-methyl-(5br,12bc)-5b,6,7,12b,13,14-hexahydro-[1,3]dioxolo[4,5-i][1,3]dioxolo[4',5':4,5]benzo[1,2-c]phe
- 13-methyl-5b,6,7,12b,13,14-hexahydro-[1,3]dioxolo[4,5-i][1,3]dioxolo[4',5':4,5]benzo[1,2-c]phenanthridin-6-ol
- Chelidonin
- chelidonine
- Helidonin
- CHEMBL2009780
- AKOS040761483
- (1,3)Benzodioxolo(5,6-C)-1,3-dioxolo(4,5-i)phenanthridin-6-ol, 5b,6,7,12b,13,14-hexahydro-13-methyl-, (5bS,6R,12bR)-rel-
- Chelidonine (-)-form [MI]
- 88200-01-5
- Chelidonine, (11alpha,13beta,14beta)
- Q27288647
- CHELIDONINE, (11.ALPHA.,13.BETA.,14.BETA.)
- NCI60_003849
- (5BS,6R,12bR)-13-methyl-5b,6,7,12b,13,14-hexahydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridin-6-ol
- Chelidonine, (-)-
- S56Z5L310W
- UNII-S56Z5L310W
- (1R,12R,13S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol
- CHELIDONINE (-)-FORM
- (1R,12R,13S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo(11.11.0.02,10.04,8.014,22.017,21)tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol
- CS-0149361
-
- Renchi: InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3/t14-,18-,19+/m1/s1
- Clave inchi: GHKISGDRQRSCII-ZMYBRWDISA-N
- Sonrisas: CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6
Atributos calculados
- Calidad precisa: 353.12632271g/mol
- Masa isotópica única: 353.12632271g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 0
- Complejidad: 560
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 60.4Ų
- Xlogp3: 2.2
Propiedades experimentales
- Color / forma: Powder
(-)-11-hydroxy-5-methyl-2,3:7,8-bis(methylenedioxy)-4b,5,6,10b,11,12-hexahydrobenzo[c]phenanthridine Información de Seguridad
- Condiciones de almacenamiento:Store at room temperature, 2-8 ℃ is better
(-)-11-hydroxy-5-methyl-2,3:7,8-bis(methylenedioxy)-4b,5,6,10b,11,12-hexahydrobenzo[c]phenanthridine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3632-1 mL * 10 mM (in DMSO) |
(-)-Chelidonine |
88200-01-5 | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-08 | ||
TargetMol Chemicals | TN3632-5 mg |
(-)-Chelidonine |
88200-01-5 | 98% | 5mg |
¥ 3,090 | 2023-07-11 | |
TargetMol Chemicals | TN3632-5mg |
(-)-Chelidonine |
88200-01-5 | 5mg |
¥ 3090 | 2024-07-20 | ||
TargetMol Chemicals | TN3632-1 mL * 10 mM (in DMSO) |
(-)-Chelidonine |
88200-01-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3,190 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3632-1 mg |
(-)-Chelidonine |
88200-01-5 | 1mg |
¥2275.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3632-5mg |
(-)-Chelidonine |
88200-01-5 | 5mg |
¥ 3090 | 2023-09-08 | ||
TargetMol Chemicals | TN3632-1 ml * 10 mm |
(-)-Chelidonine |
88200-01-5 | 1 ml * 10 mm |
¥ 3190 | 2024-07-20 |
(-)-11-hydroxy-5-methyl-2,3:7,8-bis(methylenedioxy)-4b,5,6,10b,11,12-hexahydrobenzo[c]phenanthridine Literatura relevante
-
Aleksandra Czeszak,Matylda Resztak,Andrzej Czyrski,Izabela Nowak New J. Chem. 2020 44 7484
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3. Studies of enzyme-mediated reactions. Part 9. Stereochemistry of oxidative ring cleavage adjacent to nitrogen during the biosynthesis of chelidonineAlan R. Battersby,James Staunton,Michael C. Summers,Robert Southgate J. Chem. Soc. Perkin Trans. 1 1979 45
-
4. Aspects of isocoumarin chemistry. Part IIS. F. Dyke,M. Sainsbury,B. J. Moon J. Chem. Soc. C 1971 3935
-
5. Biosynthesis. Part XXII. The origin of chelidonine and of other alkaloids derived from the tetrahydroprotoberberine skeletonAlan R. Battersby,James Staunton,Hugh R. Wiltshire,R. John Francis,Robert Southgate J. Chem. Soc. Perkin Trans. 1 1975 1147
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